molecular formula C21H21NO4S B2675524 (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 753030-79-4

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2675524
CAS No.: 753030-79-4
M. Wt: 383.46
InChI Key: FTAMZCNCHJRKIG-QRWMCTBCSA-N
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Description

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
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Biological Activity

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C19H17NO4S
  • Molecular Weight : 357.41 g/mol
  • Functional Groups : Thiazolidine ring, carboxylic acid, and a fluorenylmethoxycarbonyl group.

Antioxidant Properties

Thiazolidine derivatives are known for their antioxidant capabilities. The compound has been shown to reduce oxidative stress in various biological systems. For instance, studies indicate that thiazolidine-4-carboxylic acid (TC) acts as a physiologic sulfhydryl antioxidant, demonstrating protective effects against liver toxicity in animal models .

Antimicrobial Activity

Research has explored the antimicrobial potential of thiazolidine derivatives, including the fluorenyl-substituted variant. In vitro studies demonstrated that certain thiazolidine compounds exhibit activity against Gram-positive bacteria and fungi, although the minimum inhibitory concentrations (MICs) were generally higher than 256 μg/mL .

Antiviral Activity

Recent investigations have focused on the inhibitory effects of thiazolidine derivatives on viral neuraminidases, particularly those associated with influenza viruses. A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated, revealing moderate inhibitory activity against influenza A neuraminidase . This suggests potential applications in antiviral drug development.

Interaction with Proteins

The binding affinity of thiazolidine derivatives to proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) has been characterized using biophysical methods. The binding constants indicate significant interactions that may enhance enzyme activity and provide cellular protection from oxidative damage .

Modulation of Cell Proliferation

Studies have shown that treatment with thiazolidine compounds can mitigate the inhibition of cell proliferation in the presence of oxidative stressors like high concentrations of vitamin C. This effect is associated with the modulation of apoptotic pathways, highlighting the compound's potential in cancer therapeutics .

Case Studies and Research Findings

StudyFocusKey Findings
Liver ToxicityThiazolidine derivatives protect against liver toxicity by acting as antioxidants.
Antiviral ActivityModerate inhibitory effects on influenza A neuraminidase were observed in synthesized derivatives.
Cellular ProtectionEnhanced enzyme activity and reduced apoptosis in A549 cells under oxidative stress conditions were noted.

Properties

CAS No.

753030-79-4

Molecular Formula

C21H21NO4S

Molecular Weight

383.46

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1

InChI Key

FTAMZCNCHJRKIG-QRWMCTBCSA-N

SMILES

CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C

solubility

not available

Origin of Product

United States

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